- Potent human glutaminyl cyclase inhibitors as potential anti-Alzheimer's agents: Structure-activity relationship study of Arg-mimetic regionBioorganic & Medicinal Chemistry, 2018, 26(5), 1035-1049,
Cas no 90101-20-5 (tert-butyl N-(4-methylpyridin-2-yl)carbamate)

90101-20-5 structure
Nome do Produto:tert-butyl N-(4-methylpyridin-2-yl)carbamate
N.o CAS:90101-20-5
MF:C11H16N2O2
MW:208.256942749023
MDL:MFCD07776933
CID:798005
PubChem ID:11063648
tert-butyl N-(4-methylpyridin-2-yl)carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- (4-METHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER
- (4-Methyl-Pyridin-2-yl)Carbamic Acid Tert-Butyl Ester
- 2-(Boc-amino)-4-methylpyridine
- Carbamic acid, N-(4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester
- tert-butyl N-(4-methylpyridin-2-yl)carbamate
- 2-(t-butyloxycarbonylamino)-4-methylpyridine
- 2-[N-(tert-butoxycarbonyl)amino]-4-methylpyridine
- 2-Boc-amino-4-methylpyridine
- 2-tert-butoxycarbonylamino-4-methylpyridine
- AmbkkkkK140
- tert-butyl (4-methyl-2-pyridyl)carbamate
- tert-butyl 4-methylpyridin-2-ylcarbamate
- tert-Butyl N-(4-methyl-pyridin-2-yl)carbamate
- 2-[(tert-Butoxycarbonyl)amino]-4-methylpyridine
- (4-Methylpyridin-2-yl)carbamic Acid tert-Butyl Ester
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl N-(4-methyl-2-pyridyl)carbamate
- 2-(BOC-Amino)-4-picoline
- SABMAMDNSRZJBK-UHFFFAOYSA-N
- BCP25646
- 2656AF
- AB2749
- AB42386
- tert-butyl 4-methyl-2-pyridinylcarb
- 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate (ACI)
- Carbamic acid, (4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
- 2-(tert-Butoxycarbonylamino)-4-methylpyridine
- tert-Butyl [4-methyl-2-pyridinyl]carbamate
- tert-butyl 4-methyl-2-pyridinylcarbamate
- tert-Butyl-4-methylpyridin-2-ylcarbamate
- SY082559
- 90101-20-5
- (4-Methyl-pyridin-2-yl)-carbamic acidtert-butyl ester
- B5706
- CARBAMIC ACID, (4-METHYL-2-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER
- AS-69596
- tert-Butyl (4-methylpyridin-2-yl)carbamate, AldrichCPR
- MFCD07776933
- tert-butyl(4-methylpyridin-2-yl)carbamate
- CS-0187655
- DB-002896
- N-Boc-2-amino-4-methylpyridine
- AKOS015838244
- Carbamic acid,N-(4-methyl-2-pyridinyl)-,1,1-dimethylethyl ester
- SCHEMBL828560
- 4-methylpyridin-2-yl-carbamic acid tert-butyl ester
- EN300-127325
- DTXSID40453859
- ALBB-021355
-
- MDL: MFCD07776933
- Inchi: 1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
- Chave InChI: SABMAMDNSRZJBK-UHFFFAOYSA-N
- SMILES: O=C(NC1C=C(C)C=CN=1)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 208.12100
- Massa monoisotópica: 208.121177757g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 223
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 51.2
- XLogP3: 2.1
Propriedades Experimentais
- Densidade: 1.108
- Ponto de Fusão: 115.0 to 120.0 deg-C
- Ponto de ebulição: 274.2°Cat760mmHg
- Ponto de Flash: 119.6°C
- Índice de Refracção: 1.541
- PSA: 51.22000
- LogP: 2.81000
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
tert-butyl N-(4-methylpyridin-2-yl)carbamate Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- Código da categoria de perigo: 22
- Instrução de Segurança: H303+H313+H333
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-(4-methylpyridin-2-yl)carbamate Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl N-(4-methylpyridin-2-yl)carbamate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258325-5g |
tert-Butyl (4-methylpyridin-2-yl)carbamate |
90101-20-5 | 98% | 5g |
¥562.00 | 2024-04-26 | |
Enamine | EN300-127325-10.0g |
tert-butyl N-(4-methylpyridin-2-yl)carbamate |
90101-20-5 | 95% | 10g |
$796.0 | 2023-06-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5706-1G |
tert-Butyl (4-Methylpyridin-2-yl)carbamate |
90101-20-5 | >97.0%(GC) | 1g |
¥510.00 | 2024-04-15 | |
Enamine | EN300-127325-1.0g |
tert-butyl N-(4-methylpyridin-2-yl)carbamate |
90101-20-5 | 95% | 1g |
$120.0 | 2023-06-08 | |
eNovation Chemicals LLC | D621349-5G |
tert-butyl N-(4-methylpyridin-2-yl)carbamate |
90101-20-5 | 97% | 5g |
$100 | 2024-07-21 | |
eNovation Chemicals LLC | D621349-10G |
tert-butyl N-(4-methylpyridin-2-yl)carbamate |
90101-20-5 | 97% | 10g |
$155 | 2024-07-21 | |
Matrix Scientific | 026167-500mg |
(4-Methyl-pyridin-2-yl)-carbamic acidtert-butyl ester |
90101-20-5 | 500mg |
$205.00 | 2023-09-09 | ||
TRC | T135560-50mg |
tert-Butyl 4-Methylpyridin-2-ylcarbamate |
90101-20-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | T135560-100mg |
tert-Butyl 4-Methylpyridin-2-ylcarbamate |
90101-20-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB27585-1g |
tert-butyl N-(4-methylpyridin-2-yl)carbamate |
90101-20-5 | 97% | 1g |
970.00 | 2021-06-01 |
tert-butyl N-(4-methylpyridin-2-yl)carbamate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Solvents: tert-Butanol ; overnight, 30 °C
Referência
- Polycyclic aryl and substituted heteroaryl pyrazinone useful for selective inhibition of coagulation cascade, Colombia, , ,
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Zinc chloride Solvents: Dichloromethane ; 20 min, rt
Referência
- Zinc chloride-promoted efficient and facile BOC protection of aminesIndian Journal of Chemistry, 2012, (8), 1168-1172,
Synthetic Routes 4
Condições de reacção
1.1 Solvents: tert-Butanol ; 10 h, rt
Referência
- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonistsEuropean Journal of Medicinal Chemistry, 2014, 84, 404-416,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Triethylamine Solvents: tert-Butanol ; cooled; overnight, rt
Referência
- Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational DesignJournal of Medicinal Chemistry, 2017, 60(6), 2573-2590,
Synthetic Routes 6
Condições de reacção
1.1 Solvents: tert-Butanol ; 5 h, 1 bar, 120 °C
Referência
- Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcoholsOrganic & Biomolecular Chemistry, 2021, 19(27), 6059-6065,
Synthetic Routes 7
Condições de reacção
1.1 Solvents: tert-Butanol ; 3 d, rt
Referência
- Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activityOrganic & Biomolecular Chemistry, 2008, 6(3), 437-439,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
Referência
- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitorsBioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124,
tert-butyl N-(4-methylpyridin-2-yl)carbamate Raw materials
tert-butyl N-(4-methylpyridin-2-yl)carbamate Preparation Products
tert-butyl N-(4-methylpyridin-2-yl)carbamate Literatura Relacionada
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817
90101-20-5 (tert-butyl N-(4-methylpyridin-2-yl)carbamate) Produtos relacionados
- 38427-94-0(2-(Boc-amino)pyridine)
- 639091-78-4((4-Aminomethylpyridin-2-yl)carbamic acid tert-butyl ester)
- 2580216-07-3(tert-butyl 6-oxa-2-azaspiro3.4octane-7-carboxylate)
- 314246-29-2(N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-5-nitro-1-benzothiophene-2-carboxamide)
- 1226016-59-6([2-(thiophen-2-yl)cyclopropyl]methanamine)
- 1698228-96-4(6-chloro-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 906509-98-6(3-methyl(phenyl)carbamoylprop-2-enoic Acid)
- 1806783-49-2(3-Chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 1019100-92-5(3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)
- 1296310-00-3(N-Methyl-4-nitro-1H-pyrrole-2-carboxamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90101-20-5)tert-butyl N-(4-methylpyridin-2-yl)carbamate

Pureza:99%
Quantidade:25g
Preço ($):387.0